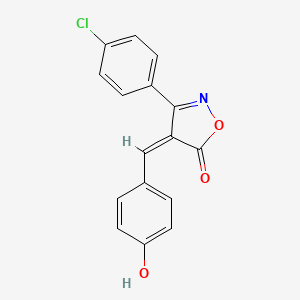![molecular formula C16H14N4O2 B5823408 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]](/img/structure/B5823408.png)
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a hydrazone derivative of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, and it has been synthesized using different methods.
Mechanism of Action
The exact mechanism of action of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] is not well understood. However, it has been reported to exhibit its biological activities through various mechanisms, including inhibition of enzymes, DNA damage, and induction of apoptosis.
Biochemical and Physiological Effects:
The compound has been reported to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of reactive oxygen species (ROS) production. It has also been reported to exhibit antibacterial and antifungal activities.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] in lab experiments is its potential to exhibit various biological activities. However, one of the limitations is the lack of information regarding its toxicity and potential side effects.
Future Directions
There are several future directions for research on this compound. One of the future directions is to investigate its potential use as a fluorescent probe for the detection of metal ions. Another future direction is to study its potential use as a drug for the treatment of cancer and other diseases. Furthermore, it is important to investigate its toxicity and potential side effects to ensure its safety for use in humans and animals.
Conclusion:
In conclusion, 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] is a compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to ensure its safety for use in humans and animals.
Synthesis Methods
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] has been synthesized using different methods. One of the most common methods is the condensation reaction between 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and 3-hydroxybenzohydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained in good yield after purification.
Scientific Research Applications
The compound has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit anticancer, antimicrobial, and antioxidant activities. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Properties
IUPAC Name |
4-[(3-hydroxyphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-15(18-17-12-6-5-9-14(21)10-12)16(22)20(19-11)13-7-3-2-4-8-13/h2-10,19,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDFMQPAYNCDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5823333.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)acrylamide](/img/structure/B5823337.png)
![2-methyl-3-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5823341.png)




![N'-[1-(4-bromophenyl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B5823372.png)
![3-chloro-N-{[(2,4-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5823376.png)

![N-[4-(diethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5823398.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5823401.png)

